

Application Notes and Protocols for In Vitro Efficacy Testing of GA-017

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Compound of Interest

Compound Name: GA-017

Cat. No.: B10830394

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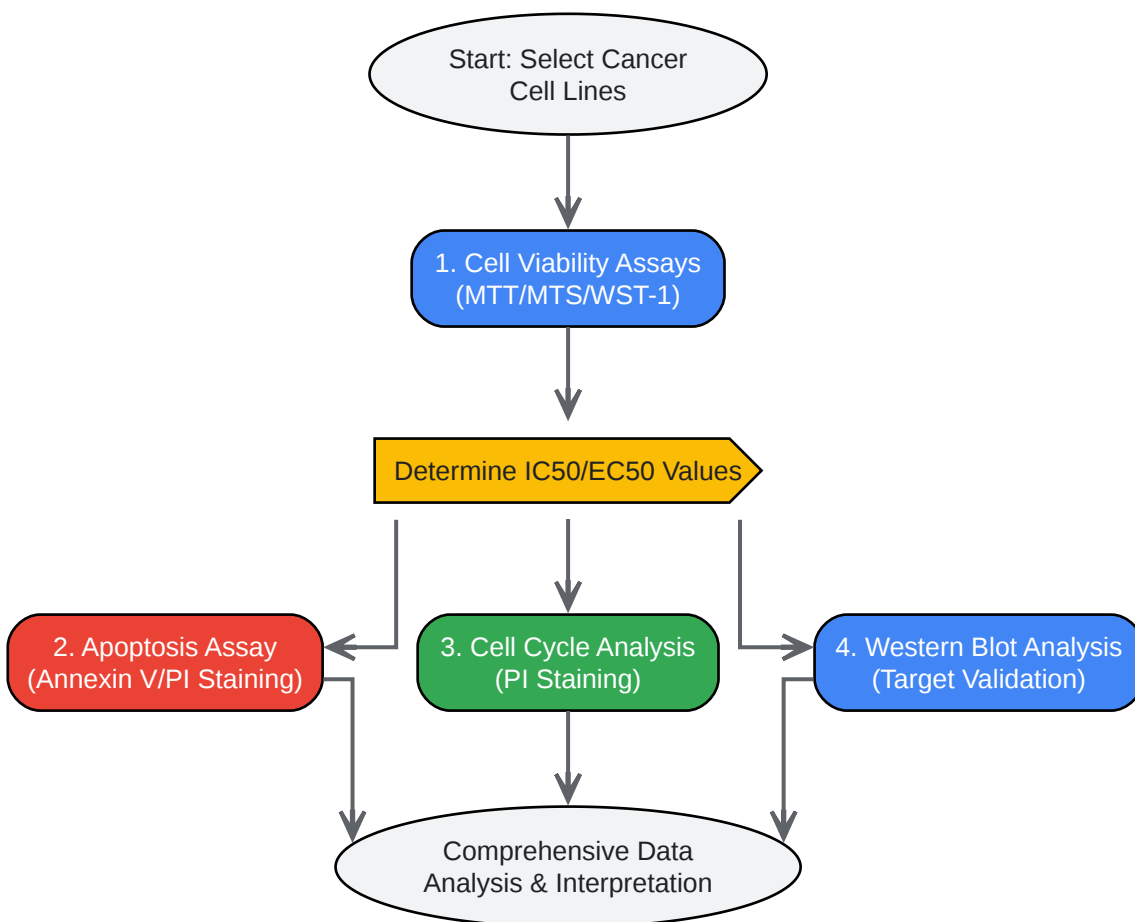
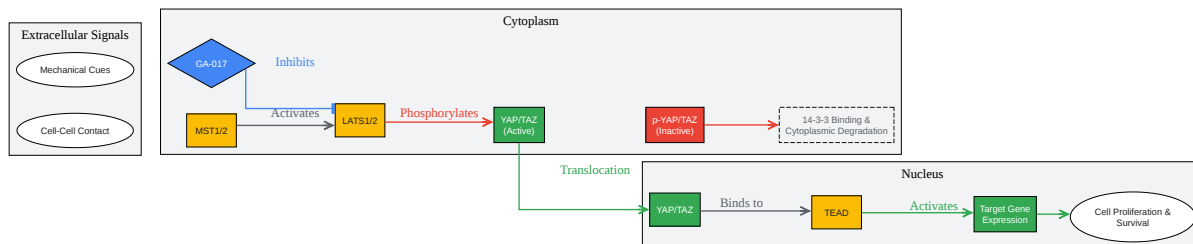
For Researchers, Scientists, and Drug Development Professionals

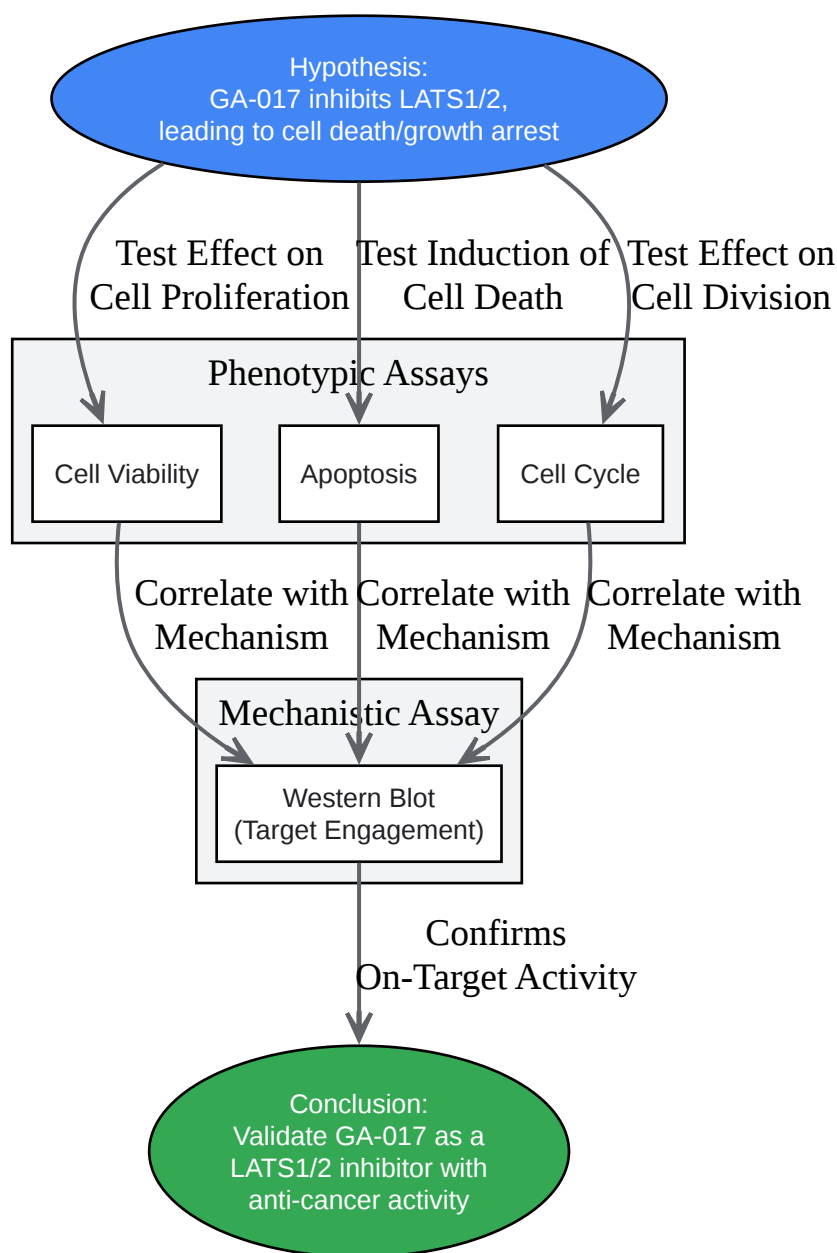
Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.^{[1][2][3]} By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of the transcriptional coactivators Yes-associated protein (YAP) and Tafazzin (TAZ). This leads to the nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and tissue growth.^{[1][2]} These application notes provide a comprehensive guide for the in vitro experimental design to characterize the effects of **GA-017** on cancer cells. The protocols detailed below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and target engagement within the Hippo pathway.

Mechanism of Action: Hippo Signaling Pathway

GA-017's primary mechanism of action is the inhibition of LATS1/2 kinases. In an active Hippo pathway, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. **GA-017** blocks this phosphorylation event, causing an accumulation of active YAP/TAZ in the nucleus, which then drives the transcription of pro-proliferative and anti-apoptotic genes.





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- 3. medchemexpress.com [medchemexpress.com]
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